(Dichloro-
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Overview
Description
Preparation Methods
Dichloromethane is primarily produced by the chlorination of methane. This process involves treating methane or chloromethane with chlorine gas at temperatures ranging from 400 to 500°C . The reaction produces a mixture of chlorinated products, including dichloromethane, which are then separated by distillation .
Chemical Reactions Analysis
Dichloromethane undergoes several types of chemical reactions, including:
Oxidation: Dichloromethane can be oxidized to form dichloroacetic acid.
Reduction: It can be reduced to form methane and hydrochloric acid.
Substitution: Dichloromethane can undergo nucleophilic substitution reactions to form various chlorinated compounds.
Common reagents used in these reactions include chlorine gas for chlorination, and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dichloromethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent in the synthesis of various organic compounds and in chromatography.
Biology: Dichloromethane is used in the extraction of bioactive compounds from natural sources.
Medicine: It is used as a solvent in the pharmaceutical industry for the production of drugs.
Industry: Dichloromethane is used in the manufacturing of electronics, as a degreasing agent, and in the production of polyurethane foams
Mechanism of Action
The mechanism of action of dichloromethane involves its ability to act as a solvent, dissolving various organic compounds. It can also undergo metabolic conversion to carbon monoxide, which can bind to hemoglobin and reduce the oxygen-carrying capacity of blood . Dichloromethane’s effects are primarily due to its interaction with cellular membranes and proteins, leading to changes in cellular function .
Comparison with Similar Compounds
Dichloromethane can be compared with other chlorinated methanes, such as:
Chloromethane (CH₃Cl): Less volatile and less toxic than dichloromethane.
Chloroform (CHCl₃): More toxic and has a higher boiling point than dichloromethane.
Carbon tetrachloride (CCl₄): Highly toxic and used primarily as a solvent and in fire extinguishers.
Dichloromethane is unique due to its balance of volatility, solvency, and relatively lower toxicity compared to other chlorinated methanes .
Properties
Molecular Formula |
CH3Cl2O3PS-2 |
---|---|
Molecular Weight |
196.98 g/mol |
IUPAC Name |
(dichloro-λ4-sulfanylidene)-methoxy-dioxido-λ5-phosphane |
InChI |
InChI=1S/CH3Cl2O3PS/c1-6-7(4,5)8(2)3/h1H3/q-2 |
InChI Key |
UMEIDSQBORWGLH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S(Cl)Cl)([O-])[O-] |
Origin of Product |
United States |
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